Isoliquiritigenin natural sources and distribution
Isoliquiritigenin natural sources and distribution
An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Isoliquiritigenin
Introduction
Isoliquiritigenin (ISL) is a prominent chalcone, a class of flavonoids characterized by an open C3-C6-C3 skeleton.[1][2] Found in a variety of medicinal plants, it is particularly abundant in the roots of Glycyrrhiza species, commonly known as licorice.[1][3] ISL is the biosynthetic precursor to the flavanone liquiritigenin and is recognized for its extensive pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[4][5][6] Its potent biological effects are frequently attributed to its ability to modulate key cellular signaling pathways, making it a subject of intense research for drug development and therapeutic applications.[7][8] This guide provides a comprehensive overview of the natural sources of isoliquiritigenin, its distribution within these sources, quantitative data, and detailed experimental protocols for its extraction and analysis.
Natural Sources and Distribution
Isoliquiritigenin is primarily isolated from a select number of plant families, with the Leguminosae (Fabaceae) family being the most significant source.
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Glycyrrhiza Species (Licorice): The most well-documented sources of ISL are the roots and rhizomes of licorice plants, including Glycyrrhiza uralensis (Chinese licorice), Glycyrrhiza glabra (European licorice), and Glycyrrhiza inflata.[1][9][10] These plants are perennial herbs whose roots have been used for centuries in traditional medicine.[9] The chalcone is present both in its aglycone form (isoliquiritigenin) and as glycosides like isoliquiritin, which can be hydrolyzed to yield ISL.[11][12]
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Dalbergia odorifera (Fragrant Rosewood): The heartwood of Dalbergia odorifera, a species of legume, is another notable source of isoliquiritigenin.[13][14][15] This plant has been used in traditional Chinese medicine to treat blood disorders and cardiovascular diseases.[16]
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Glycine max (Soybean): Isoliquiritigenin can also be produced in soybean plants, particularly as a phytoalexin in response to pathogenic attack.[17]
The distribution of ISL is typically concentrated in specific plant tissues, most commonly the roots, rhizomes, and heartwood, where it plays a role in the plant's defense mechanisms.
Quantitative Analysis of Isoliquiritigenin Content
The concentration of isoliquiritigenin in natural sources can vary significantly based on the plant species, geographical origin, harvesting time, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | Extraction/Analysis Method | Isoliquiritigenin Yield | Reference |
| Glycyrrhiza uralensis | Root | Ethanol soaking followed by HSCCC purification | 0.32% (w/w) | [18] |
| Licorice (Glycyrrhiza sp.) | Root | Optimized Ultrasound-Assisted Extraction (UAE) | 0.26 mg/g | [19] |
| Licorice (Glycyrrhiza sp.) | Root | Solid-State Fermentation (A. niger) + UAE | 1.53 mg/g | [20] |
| Licorice (Glycyrrhiza sp.) | Root | Conventional Ethanol Reflux Extraction | ~0.17 mg/g | [20] |
| Licorice (Glycyrrhiza sp.) | Root | Ionic Liquid-Based UAE (ILUAE) | 0.665 mg/g | [21] |
Experimental Protocols
The extraction, isolation, and quantification of isoliquiritigenin are critical steps for research and development. Below are detailed methodologies cited in scientific literature.
Extraction Methodologies
Protocol 1: Conventional Solvent Extraction (Ethanol Reflux) This is a standard method for extracting flavonoids from plant material.
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Preparation: Weigh 4 g of dried, powdered licorice root and place it in a 250 mL round-bottom flask.[20]
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Extraction: Add 100 mL of 75% ethanol solution (a 1:25 solid-to-liquid ratio).[20]
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Reflux: Heat the mixture in a 60°C water bath and perform reflux extraction for 1.5 hours.[20]
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Filtration: Filter the mixture while hot to collect the liquid filtrate containing the crude extract.[20]
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Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) UAE uses sound energy to enhance extraction efficiency and can often be performed at lower temperatures and for shorter durations than conventional methods.
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Preparation: Weigh a defined amount of dried, powdered licorice.
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Solvent Addition: Add an optimized solvent, such as 73% ethanol, at a liquid-to-solid ratio of approximately 19:1.[19]
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Sonication: Place the mixture in an ultrasonic bath (e.g., 80 kHz frequency) and perform the extraction for a specified time (e.g., ~28 minutes).[19]
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Separation: Centrifuge the resulting slurry (e.g., at 4000 rpm for 10 minutes) to pellet the solid material.[19]
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Collection: Collect the supernatant for analysis.
Protocol 3: Ionic Liquid-Based Ultrasound-Assisted Extraction (ILUAE) This method uses ionic liquids as efficient solvents to improve extraction yield.
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Solvent: Prepare a 0.5 M solution of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as the extraction solvent.[22]
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Optimization: Optimize parameters such as soaking time, solid-liquid ratio, ultrasonic power, and duration.[22]
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Extraction: Perform the extraction using the optimized parameters. This method has been shown to be more efficient than conventional solvent extraction.[22]
Isolation and Purification
Protocol: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a liquid-liquid partition chromatography technique effective for separating and purifying compounds from complex mixtures.
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Solvent System Selection: Select a suitable two-phase solvent system. A system composed of n-hexane–ethyl acetate–methanol–acetonitrile–water (2:2:1:0.6:2, v/v) has been successfully used.[18]
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Equilibration: Thoroughly equilibrate the solvent system in a separation funnel at room temperature. The upper phase is used as the stationary phase and the lower phase as the mobile phase.[18]
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Sample Preparation: Dissolve the crude flavonoid extract in a 1:1 mixture of the upper and lower phases.[18]
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HSCCC Operation: Fill the HSCCC column with the stationary phase. Inject the sample solution and then begin pumping the mobile phase at a defined flow rate.
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Fraction Collection: Monitor the effluent with a UV detector and collect fractions corresponding to the peaks.[18]
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Purity Analysis: Analyze the purity of the collected fractions (containing isoliquiritigenin) using HPLC. This method has yielded ISL with over 98% purity.[18]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the precise quantification of isoliquiritigenin.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Discovery C18 (25 cm × 4.6 mm, 5 µm) | Agilent Zorbax SB-C18 (15 cm x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid (32:68, v/v) | Gradient: 0.1% Formic Acid in Water (A) and Methanol (B) | Methanol : Water (45:55, v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 367 nm | Not Specified (MS/MS detection) | 365 nm |
| Temperature | 35°C | Not Specified | 25°C |
| Reference | [18] | [23] | [19] |
Experimental Workflow Diagram
Caption: General experimental workflow for the extraction and quantification of isoliquiritigenin.
Biological Activity and Key Signaling Pathways
Isoliquiritigenin exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways. It is particularly known as a potent activator of the Nrf2 antioxidant pathway and an inhibitor of pro-inflammatory pathways like NF-κB and MAPK.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid-2-related factor 2) pathway is the primary cellular defense against oxidative stress.[7] Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. ISL disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.[7][24] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, upregulating the expression of Phase II detoxification and antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[4][24] This action enhances the cell's ability to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[7][8]
Caption: ISL-mediated activation of the Nrf2 antioxidant response pathway.
Inhibition of Pro-inflammatory Pathways (NF-κB & MAPK)
Chronic inflammation is a key driver of many diseases. Isoliquiritigenin demonstrates significant anti-inflammatory activity by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[24][25] In response to inflammatory stimuli like lipopolysaccharide (LPS), ISL prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[1][25]
Caption: ISL-mediated inhibition of the NF-κB and MAPK pro-inflammatory pathways.
Other Notable Pathways
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VEGF/VEGFR-2 Pathway: In cancer biology, ISL has been shown to inhibit angiogenesis (the formation of new blood vessels) by targeting the VEGF/VEGFR-2 signaling pathway. It can suppress the expression of Vascular Endothelial Growth Factor (VEGF) and directly block the kinase activity of its receptor, VEGFR-2.[3]
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NLRP3 Inflammasome: ISL can inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response that can contribute to inflammation when dysregulated.[4][26]
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Product Isoliquiritigenin Activates GABAB Receptors to Decrease Voltage-Gate Ca2+ Channels and Glutamate Release in Rat Cerebrocortical Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Compound Isoliquiritigenin Inhibits Breast Cancer Neoangiogenesis via VEGF/VEGFR-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isoliquiritigenin Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury [frontiersin.org]
- 5. The Voyage of Natural Chalcone: Isoliquiritigenin [ouci.dntb.gov.ua]
- 6. Surveying the Therapeutic Potentials of Isoliquiritigenin (ISL): A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin as a modulator of the Nrf2 signaling pathway: potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical and Pharmacological Role of Liquiritigenin and Isoliquiritigenin From Radix Glycyrrhizae in Human Health and Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isoliquiritigenin, one of the antispasmodic principles of Glycyrrhiza ularensis roots, acts in the lower part of intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three new flavonoids and antiallergic, anti-inflammatory constituents from the heartwood of Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innerpath.com.au [innerpath.com.au]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tautobiotech.com [tautobiotech.com]
- 19. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 20. Optimization of response surface methodology for the extraction of isoliquiritigenin from Aspergillus niger solid-state fermentation of licorice and its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of sample preparation method for isoliquiritigenin, liquiritin, and glycyrrhizic acid analysis in licorice by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The application of HPLC-MS/MS to studies of pharmacokinetics and interconversion of isoliquiritigenin and neoisoliquiritigenin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isoliquiritigenin exerts antioxidative and anti-inflammatory effects via activating the KEAP-1/Nrf2 pathway and inhibiting the NF-κB and NLRP3 pathways in carrageenan-induced pleurisy - Food & Function (RSC Publishing) [pubs.rsc.org]
